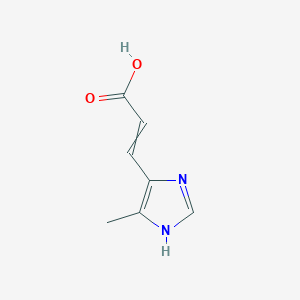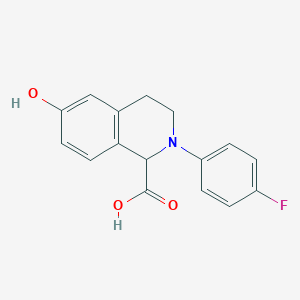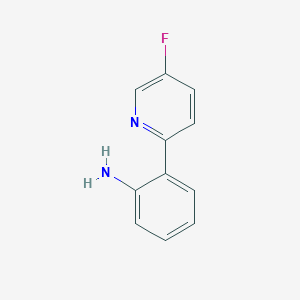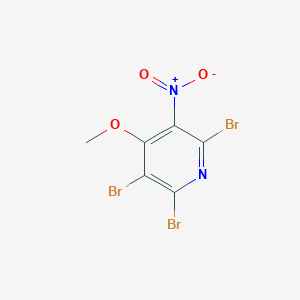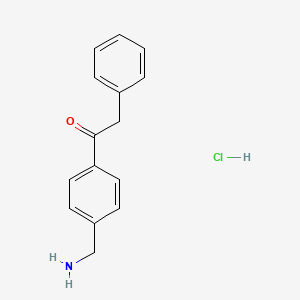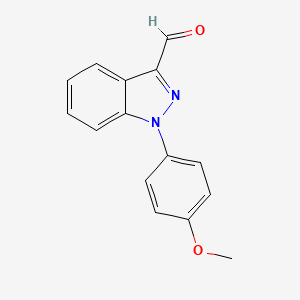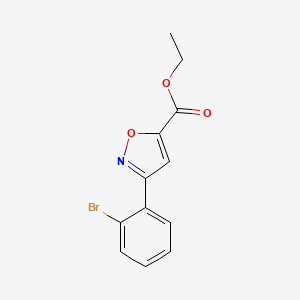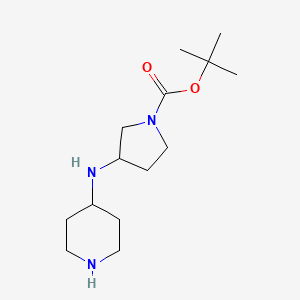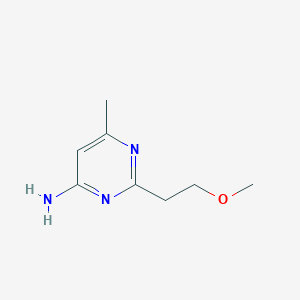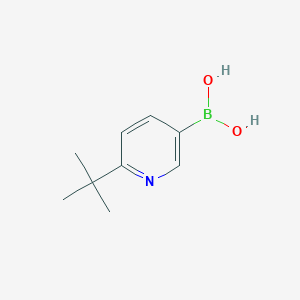
2-Tert-butyl-pyridine-5-boronic acid
Übersicht
Beschreibung
2-Tert-butyl-pyridine-5-boronic acid is a chemical compound with the molecular formula C9H14BNO2 . It is a type of organoboron reagent, which are commonly used in various chemical reactions due to their stability, ease of preparation, and environmental benignity .
Molecular Structure Analysis
The molecular weight of 2-Tert-butyl-pyridine-5-boronic acid is 179.03 g/mol . Its InChI code is InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3 and its canonical SMILES representation is B(C1=CN=C(C=C1)C©©C)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Tert-butyl-pyridine-5-boronic acid include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 179.1117589 g/mol, and it has a topological polar surface area of 53.4 Ų .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
“2-Tert-butyl-pyridine-5-boronic acid” can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “2-Tert-butyl-pyridine-5-boronic acid”, have been utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .
Separation Technologies
Boronic acids have been used for electrophoresis of glycated molecules . They have also been employed as building materials for microparticles for analytical methods .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their interaction with diols allows their utility in various therapeutic areas .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin .
Zukünftige Richtungen
The use of boronic acid derivatives, including 2-Tert-butyl-pyridine-5-boronic acid, in the synthesis of covalent adaptable networks (also known as vitrimers) is a promising area of research . These materials, which combine the properties of thermoplastics and thermosets, have potential applications in various fields due to their longer lifetime and recyclability .
Wirkmechanismus
Target of Action
The primary target of 2-Tert-butyl-pyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
2-Tert-butyl-pyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-Tert-butyl-pyridine-5-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It is known that the compound is relatively stable and generally environmentally benign
Result of Action
The result of the action of 2-Tert-butyl-pyridine-5-boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of 2-Tert-butyl-pyridine-5-boronic acid is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The compound is also known to be environmentally benign, which means it has minimal impact on the environment .
Eigenschaften
IUPAC Name |
(6-tert-butylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRENWHCBDGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695980 | |
| Record name | (6-tert-Butylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Tert-butylpyridin-3-yl)boronic acid | |
CAS RN |
1174312-53-8 | |
| Record name | (6-tert-Butylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-tert-butylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


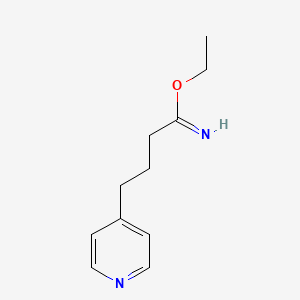
![N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-YL]-3-[2-(2,4-DI-T-pentylphenoxy)hexanamido]benzamide](/img/structure/B1501746.png)

